Cas no 2097951-61-4 (6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride)
![6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2097951-61-4x500.png)
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
- 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
- MFCD30494941
- 6-Methyl-2,6-diazaspiro[3.4]octan-7-one HCl
- PS-20552
- 2097951-61-4
- 6-methyl-2,6-diazaspiro[3.4]octan-7-onehydrochloride
- SY344518
- AKOS040818479
- F2167-8367
- E73685
-
- MDL: MFCD30494941
- インチ: 1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
- InChIKey: HRENNFLBJMIXPU-UHFFFAOYSA-N
- ほほえんだ: C1C2(CC(=O)N(C)C2)CN1.[H]Cl
計算された属性
- せいみつぶんしりょう: 176.0716407g/mol
- どういたいしつりょう: 176.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 174
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-8367-5g |
6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride |
2097951-61-4 | 95%+ | 5g |
$2525.0 | 2023-09-06 | |
Chemenu | CM514565-1g |
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride |
2097951-61-4 | 97% | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1098267-100mg |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 100mg |
$225 | 2025-02-20 | |
1PlusChem | 1P01XADV-500mg |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97.00% | 500mg |
$388.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4322-1-250.0mg |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 250.0mg |
¥1200.0000 | 2024-08-03 | |
eNovation Chemicals LLC | Y1098267-250mg |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 250mg |
$285 | 2025-02-20 | |
Aaron | AR01XAM7-1g |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 1g |
$520.00 | 2025-02-13 | |
Aaron | AR01XAM7-5g |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 5g |
$1558.00 | 2025-02-13 | |
Aaron | AR01XAM7-500mg |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
2097951-61-4 | 97% | 500mg |
$347.00 | 2025-02-13 | |
Life Chemicals | F2167-8367-0.25g |
6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride |
2097951-61-4 | 95%+ | 0.25g |
$694.0 | 2023-09-06 |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochlorideに関する追加情報
Introduction to 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride (CAS No. 2097951-61-4)
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride, identified by its CAS number 2097951-61-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic hydrazine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound belongs to a class of molecules that exhibit spirocyclic connectivity, which often confers enhanced metabolic stability and binding affinity in drug-like scaffolds.
The molecular structure of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride features a spiro center linking two six-membered rings, with nitrogen atoms incorporated into the system. This arrangement creates a rigid core that can be exploited to modulate interactions with biological targets. The presence of both methyl and hydrochloride substituents further influences the compound's physicochemical properties, including solubility and ionization state, making it a versatile candidate for medicinal chemistry applications.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological profiles of such spirocyclic compounds. Studies using molecular modeling techniques have highlighted the potential of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride to interact with various enzymes and receptors. For instance, its spirocyclic core has been shown to mimic the binding conformation of certain natural product scaffolds, suggesting applications in the development of enzyme inhibitors or receptor modulators.
In vitro studies have begun to explore the biological activity of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride across multiple therapeutic areas. Preliminary data indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are implicated in inflammatory and oncogenic pathways. The nitrogen-rich heterocyclic system contributes to its ability to engage with these targets, potentially offering a structural basis for designing next-generation therapeutics.
The synthesis of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride represents a challenging yet rewarding endeavor for synthetic chemists. The spirocyclic framework necessitates multi-step reactions involving cyclization and functional group transformations. Recent reports have described efficient synthetic routes that leverage transition metal catalysis to streamline the construction of the spirocore. These advances not only enhance the accessibility of the compound but also provide valuable insights into methodology for constructing related scaffolds.
The hydrochloride salt form of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride improves its solubility in aqueous media, which is a critical factor for pharmaceutical formulations. This enhancement allows for easier administration via oral or parenteral routes, broadening its potential utility in drug development. Additionally, the stability of the hydrochloride salt under various storage conditions has been evaluated, ensuring that the compound remains viable for both research and commercial applications.
Future directions in the study of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride include exploring its derivatives as lead compounds for drug discovery programs. By systematically modifying substituents on the spirocyclic core or introducing additional functional groups, chemists can fine-tune its pharmacological properties. The integration of high-throughput screening technologies with structure-based design approaches will accelerate the identification of optimized analogs with improved potency and selectivity.
The growing interest in spirocyclic compounds as pharmacophores is driven by their unique structural features and functional diversity. 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride exemplifies how these molecules can serve as valuable building blocks for innovative drug candidates. As research continues to uncover new biological functions and synthetic strategies, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various disease indications.
2097951-61-4 (6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride) 関連製品
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
- 126931-29-1(4-(t-Butyldimethylsilyloxy)cyclohexanol)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 221263-97-4(NBD-CO-Hz 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)
- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)
- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)
